Ala-Ser

Descripción general

Descripción

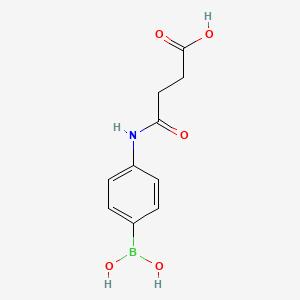

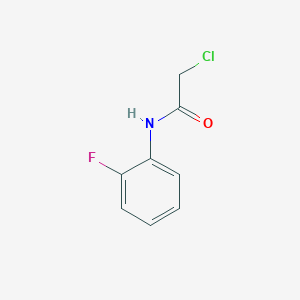

Alanylserine, commonly referred to as Ala-Ser, is a dipeptide composed of the amino acids alanine and serine. It is formed through a peptide bond between the carboxyl group of alanine and the amino group of serine. This compound is a part of the broader class of peptides and proteins, which are essential for various biological functions .

Aplicaciones Científicas De Investigación

Alanylserine has various applications in scientific research, including:

Chemistry: Used as a model compound to study peptide bond formation and stability.

Biology: Investigated for its role in protein structure and function.

Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of biopolymers and as a substitute for polyethylene glycol in various applications

Mecanismo De Acción

Target of Action

Ala-Ser, also known as H-Ala-Ser-OH, primarily targets the Prolyl endopeptidase FAP (FAP) . FAP is a cell surface glycoprotein serine protease that participates in extracellular matrix degradation and is involved in many cellular processes including tissue remodeling, fibrosis, wound healing, inflammation, and tumor growth .

Mode of Action

The interaction of this compound with its target involves the cleaving endopeptidase activity of FAP, with a marked preference for Ala/Ser-Gly-Pro-Ser/Asn/Ala consensus sequences . This interaction leads to the degradation of substrates such as alpha-2-antiplasmin SERPINF2 and SPRY2 . In the context of antibiotic resistance, organisms can avoid the action of glycopeptide antibiotics by replacing the D-Ala-D-Ala terminus with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), thus markedly reducing antibiotic affinity for the cellular target .

Biochemical Pathways

The biochemical pathways affected by this compound involve the biosynthesis and metabolism of 5-aminolevulinic acid (ALA) . Two ALA molecules are coalesced to form a pyrrol ring, called porphobilinogen (PBG), in a reaction catalyzed by ALA dehydratase (ALAD) . The main biosynthetic pathway of ALA in higher plants, known as the Beal pathway or C5-pathway, starts from glutamic acid, which is produced by the TCA cycle .

Pharmacokinetics

It’s worth noting that this compound is part of the pas biopolymers, which are recombinant polypeptides comprising the small uncharged l-amino acids pro, ala, and/or ser . These biopolymers resemble the widely used poly-ethylene glycol (PEG) in terms of pronounced hydrophilicity . Their random chain behavior in physiological solution results in a strongly expanded hydrodynamic volume .

Result of Action

The result of this compound’s action is the degradation of specific substrates, leading to various cellular processes such as tissue remodeling, fibrosis, wound healing, inflammation, and tumor growth . In the context of cosmetics, bioactive peptides like this compound, with their powerful single/multifunctional biological properties (e.g., antimicrobial, antioxidant, anti-aging, and anti-inflammatory activities), have been widely applied as functional ingredients .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, the introduction of Ser into the PAS biopolymers sequence showed the most detrimental effect on the formation, kinetics, and stability of the triple helix and its further self-assembly . This suggests that the presence of Ser can significantly influence the behavior and function of this compound in a given environment.

Análisis Bioquímico

Biochemical Properties

Ala-Ser is involved in several biochemical reactions, primarily through its interactions with enzymes and proteins. One of the key enzymes that interact with this compound is alanine decarboxylase, which catalyzes the decarboxylation of alanine to produce ethylamine, a precursor for theanine biosynthesis . Serine decarboxylase, another enzyme, catalyzes the decarboxylation of serine to produce ethanolamine . These interactions highlight the role of this compound in amino acid metabolism and the synthesis of important biomolecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the activity of certain kinases and phosphatases, which are crucial for cell signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These effects on cellular function underscore the importance of this compound in maintaining cellular homeostasis and responding to environmental changes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . This binding can lead to the activation or inhibition of enzymes, such as kinases and phosphatases, which in turn regulate various cellular processes. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, especially under extreme pH or temperature conditions . Long-term exposure to this compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have beneficial effects on cellular function and metabolism, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism and the synthesis of important biomolecules. It interacts with enzymes such as alanine decarboxylase and serine decarboxylase, which catalyze the decarboxylation of alanine and serine, respectively . These interactions can affect metabolic flux and the levels of metabolites, highlighting the role of this compound in regulating metabolic processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and release of this compound, ensuring its proper localization and accumulation within cells . The distribution of this compound can influence its activity and function, as well as its interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the cytoplasm, nucleus, or other cellular compartments, where it exerts its effects on cellular function

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of alanylserine typically involves the protection of amino and carboxyl groups to prevent unwanted reactions. The process begins with the protection of the amino group of alanine using tert-butoxycarbonyl (Boc) and the carboxyl group of serine using ester formation. The protected amino acids are then coupled using dicyclohexylcarbodiimide (DCC) as a coupling agent. After the formation of the peptide bond, the protective groups are removed to yield alanylserine .

Industrial Production Methods

Industrial production of alanylserine can be achieved through biotechnological methods using microbial hosts. For instance, Corynebacterium glutamicum has been used to produce recombinant polypeptides comprising alanine and serine. This method involves the secretion of the polypeptides into the culture medium, followed by purification .

Análisis De Reacciones Químicas

Types of Reactions

Alanylserine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of alanylserine can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .

Comparación Con Compuestos Similares

Similar Compounds

Glycylserine (Gly-Ser): A dipeptide composed of glycine and serine.

Serylalanine (Ser-Ala): A dipeptide composed of serine and alanine.

Alanylglycine (Ala-Gly): A dipeptide composed of alanine and glycine

Uniqueness

Alanylserine is unique due to its specific combination of alanine and serine, which imparts distinct properties compared to other dipeptides. The presence of serine, with its hydroxyl group, allows for additional hydrogen bonding and interactions, enhancing the stability and functionality of the peptide .

Propiedades

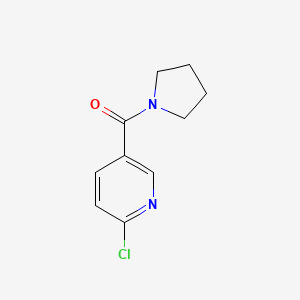

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWKGIFRRBGCJO-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3303-41-1 | |

| Record name | Alanylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the Ala-Ser bond in the context of protein structure and function?

A1: The this compound bond, like other peptide bonds, contributes to the primary structure of proteins. While not inherently unique, its presence within specific protein sequences can influence protein folding, stability, and interactions with other molecules. For example, the this compound bond serves as a specific cleavage site for the human cytomegalovirus protease (CMV PR) during viral capsid maturation [].

Q2: Can you elaborate on the role of this compound as a cleavage site for enzymes, specifically proteases?

A2: Proteases exhibit specificity for certain amino acid sequences. In some cases, the this compound bond is recognized and cleaved by specific proteases. This cleavage can be crucial for protein activation, inactivation, or processing. For instance, matrix metalloproteinases (MMPs), such as MMP-2, MMP-3, and MMP-7, can cleave decorin at specific sites, including one with the sequence this compound-Gly-Ile, influencing collagen fibrillogenesis and transforming growth factor beta (TGF-beta) release [].

Q3: How does phosphorylation impact the this compound bond, and what are the implications for cellular processes?

A3: Phosphorylation of the serine residue in the this compound motif can significantly alter its biochemical properties. This modification can create binding sites for other proteins or induce conformational changes, ultimately affecting protein function. Research has shown that prolyl endopeptidase exhibits increased cleavage rates for substrates with a phosphorylated serine residue in the P1' position, like the this compound(P) bond [, ]. This highlights the importance of phosphorylation in regulating enzymatic activity towards this compound containing sequences.

Q4: What is the role of the this compound sequence in synthetic peptide substrates for studying protein kinases?

A4: Synthetic peptides mimicking natural protein sequences are valuable tools for studying enzyme specificity. Researchers have synthesized a series of acyl and dansyl derivatives of the peptide Leu-Arg-Arg-Ala-Ser-Leu-Gly to investigate the substrate specificity of the cAMP-dependent protein kinase. The results showed that these modifications had minimal impact on phosphorylation kinetics, suggesting the importance of the core this compound sequence for enzyme recognition [].

Q5: What is known about the structural characteristics of the this compound dipeptide?

A6: this compound, like other dipeptides, adopts various conformations in solution due to the flexibility of the peptide bond. While specific spectroscopic data for the isolated dipeptide might be limited in the provided research, techniques like NMR and circular dichroism (CD) spectroscopy are commonly employed to study the structural characteristics of peptides [].

Q6: How does the this compound dipeptide contribute to the stability of larger peptides or proteins?

A7: The contribution of this compound to overall stability depends on its position and neighboring residues within the larger structure. Generally, alanine promotes helix formation, while serine introduces flexibility. Research on tropomyosin showed that a specific C-terminal deletion, removing the last 24 amino acids including a terminal this compound sequence, surprisingly resulted in increased polymerization of the protein fragment compared to the full-length protein []. This suggests that the new C-terminus created by the deletion, which no longer contains the this compound sequence, exhibits stronger head-to-tail interactions, highlighting the complex interplay between sequence and protein stability.

Q7: Are there any insights from the provided research on the stability of this compound containing peptides under various conditions?

A8: The stability of peptides like this compound is influenced by factors like pH, temperature, and the presence of enzymes. For example, the degradation of a doxorubicin peptide conjugate containing the this compound sequence was studied in buffered aqueous solutions. Results indicated that the conjugate was most stable between pH 5 and 6, with degradation occurring more rapidly at both lower and higher pH values []. This highlights the importance of considering pH in formulating this compound containing peptides to ensure their stability.

Q8: What are the potential applications of this compound containing peptides in drug design and development?

A9: Understanding the properties of this compound within specific protein sequences can inform the design of peptide-based therapeutics. For example, the identification of the this compound cleavage site in CMV PR allows for the development of specific inhibitors targeting this viral protease. Similarly, understanding the influence of this compound on the stability and activity of peptides can be leveraged to optimize their pharmacokinetic properties [].

Q9: How can computational chemistry and modeling be used to further explore this compound containing peptides?

A10: Computational tools are invaluable in predicting peptide structure, interactions with other molecules, and potential as drug candidates. Molecular docking simulations were used to study the inhibitory activity of peptides containing this compound against DPP-IV, revealing that hydrogen bond formation with active site residues contributes to their inhibitory effects []. This approach allows for the rational design of more potent and selective peptide inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone](/img/structure/B1363677.png)

![[4-[4-(Methoxyiminomethyl)-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B1363695.png)